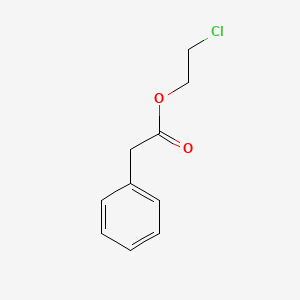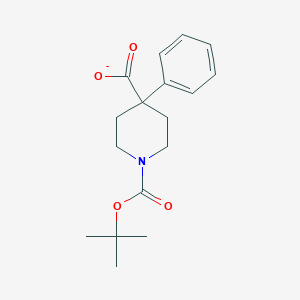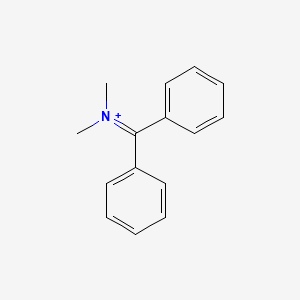
1,3-Dithiol-1-ium, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiol-1-ium, iodide is an organosulfur compound with the molecular formula C3H3IS2. It is a salt composed of a 1,3-dithiolium cation and an iodide anion. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiol-1-ium, iodide can be synthesized through the reaction of 1,3-propanedithiol with iodine in the presence of a base. The reaction typically involves the following steps:
- Dissolve 1,3-propanedithiol in a suitable solvent such as dichloromethane.
- Add iodine to the solution while stirring.
- Introduce a base, such as triethylamine, to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiol-1-ium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The iodide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the major products.
Substitution: The major products depend on the nucleophile used, resulting in various substituted dithiolium salts.
Aplicaciones Científicas De Investigación
1,3-Dithiol-1-ium, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of biological systems involving sulfur metabolism.
Medicine: Research is being conducted on its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiol-1-ium, iodide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and metabolic pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, making it useful in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: Similar structure but lacks the iodide anion.
1,3-Dithiane: Contains an additional carbon atom in the ring structure.
1,2-Ethanedithiol: A simpler dithiol compound with a shorter carbon chain.
Uniqueness
1,3-Dithiol-1-ium, iodide is unique due to its specific combination of a dithiolium cation and an iodide anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
1863-66-7 |
|---|---|
Fórmula molecular |
C3H3IS2 |
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C3H3S2.HI/c1-2-5-3-4-1;/h1-3H;1H/q+1;/p-1 |
Clave InChI |
SXFYVWHTVDUQLE-UHFFFAOYSA-M |
SMILES canónico |
C1=C[S+]=CS1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)



![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)


![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
